molecular formula C15H19F3N2O4S B2648869 Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234923-46-6

Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2648869
CAS No.: 1234923-46-6
M. Wt: 380.38
InChI Key: LQYJLVDYOIWSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Pharmaceuticals: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfonamide moiety can form hydrogen bonds with biological molecules, facilitating its binding to enzymes or receptors. The piperidine ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((4-bromophenylsulfonamido)methyl)piperidine-1-carboxylate

Uniqueness

Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are advantageous.

Properties

IUPAC Name

methyl 4-[[[4-(trifluoromethyl)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4S/c1-24-14(21)20-8-6-11(7-9-20)10-19-25(22,23)13-4-2-12(3-5-13)15(16,17)18/h2-5,11,19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYJLVDYOIWSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.